
(Chlorosulfanyl)(methanesulfonyl)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Chlorosulfanyl)(methanesulfonyl)methane is an organosulfur compound with the molecular formula CH3SO2SCH3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(Chlorosulfanyl)(methanesulfonyl)methane can be synthesized through several methods. One common method involves the reaction of methanesulfonyl chloride with methanethiol in the presence of a base. The reaction proceeds as follows:
CH3SO2Cl+CH3SH→CH3SO2SCH3+HCl
This reaction typically requires a non-nucleophilic base such as triethylamine to neutralize the hydrochloric acid produced.
Industrial Production Methods
Industrial production of this compound often involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(Chlorosulfanyl)(methanesulfonyl)methane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted sulfonyl compounds.
Applications De Recherche Scientifique
(Chlorosulfanyl)(methanesulfonyl)methane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl and sulfanyl groups into molecules.
Biology: Studied for its potential as a biochemical probe due to its reactivity with thiol groups in proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (Chlorosulfanyl)(methanesulfonyl)methane involves its reactivity with nucleophiles. The sulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to modify molecules and create new compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl chloride: Similar in structure but lacks the sulfanyl group.
Methanesulfonic acid: Contains a sulfonic acid group instead of a sulfonyl chloride group.
Dimethyl sulfone: Contains two methyl groups attached to a sulfone group.
Uniqueness
(Chlorosulfanyl)(methanesulfonyl)methane is unique due to the presence of both sulfonyl and sulfanyl groups in the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds.
Propriétés
Numéro CAS |
89986-84-5 |
|---|---|
Formule moléculaire |
C2H5ClO2S2 |
Poids moléculaire |
160.6 g/mol |
Nom IUPAC |
methylsulfonylmethyl thiohypochlorite |
InChI |
InChI=1S/C2H5ClO2S2/c1-7(4,5)2-6-3/h2H2,1H3 |
Clé InChI |
TVPJZMFYKNYHGU-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)CSCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


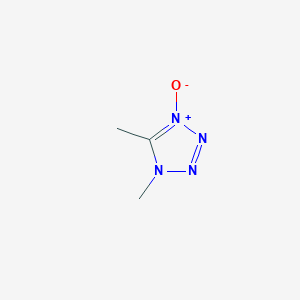
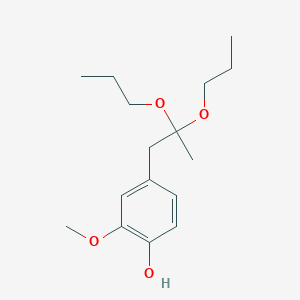
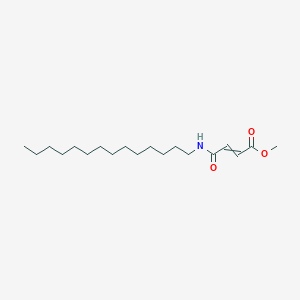
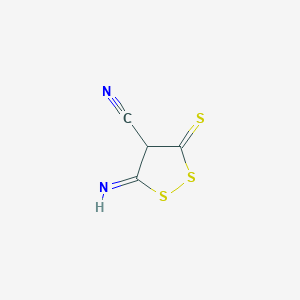
![N-{[(Benzenesulfinyl)imino]methyl}benzamide](/img/structure/B14374970.png)
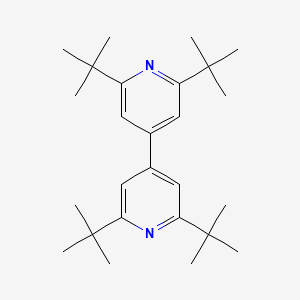
![2-[4-(Dimethylamino)anilino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B14374988.png)

![N-[4,4-Bis(4-fluorophenyl)butyl]-4-fluorobenzamide](/img/structure/B14374995.png)
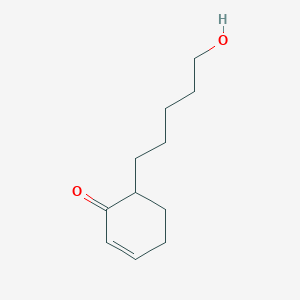

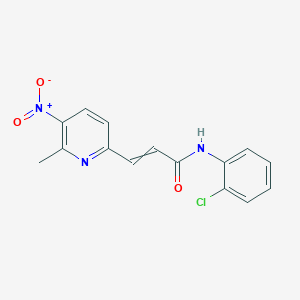
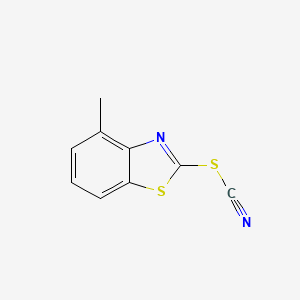
![10-[(Piperidin-3-YL)methyl]-10H-phenothiazine](/img/structure/B14375032.png)
